1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Description
1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C22H22N6O2 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.18042397 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a pyridopyrimidine moiety have shown therapeutic interest . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel CDK2 inhibitors , and pyrrolo[2,3-d]pyrimidin-4-yl derivatives have been found to inhibit Protein Kinase B (PKB or Akt) .
Mode of Action
For example, pyrazolo[3,4-d]pyrimidine derivatives inhibit CDK2 in a selective manner . Similarly, pyrrolo[2,3-d]pyrimidin-4-yl derivatives have been found to provide ATP-competitive, nanomolar inhibitors with selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
For instance, inhibitors of PKB, like pyrrolo[2,3-d]pyrimidin-4-yl derivatives, are known to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway regulates growth and survival, and its deregulation is frequently observed in cancer .
Pharmacokinetics
Related compounds such as pyrrolo[2,3-d]pyrimidin-4-yl derivatives have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
For example, pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against certain cell lines . Similarly, pyrrolo[2,3-d]pyrimidin-4-yl derivatives have been found to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Biochemical Analysis
Biochemical Properties
1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. This compound has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. The interaction between this compound and these kinases can inhibit their activity, leading to alterations in cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division and survival . Additionally, it can induce apoptosis, or programmed cell death, in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts the signaling cascades that are essential for cell growth and survival. Furthermore, this compound can alter gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo chemical degradation, which can affect its efficacy and potency. Studies have shown that the compound remains stable under certain conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term effects on cellular function have also been observed, with continuous exposure leading to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Properties
IUPAC Name |
1-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-15-24-19-13-23-10-7-18(19)21(25-15)26-11-8-16(9-12-26)27-14-20(29)28(22(27)30)17-5-3-2-4-6-17/h2-7,10,13,16H,8-9,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIALKZWGWPSWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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